
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis is a chiral compound with a cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methoxymethyl Group: This step involves the introduction of the methoxymethyl group at the 2-position of the cyclopentane ring. Common reagents for this step include methoxymethyl chloride and a base such as sodium hydride.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position through alkylation reactions using methyl iodide and a strong base.
Amination: The final step involves the introduction of the amine group at the 1-position of the cyclopentane ring. This can be achieved through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide and thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: It can be used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The methoxymethyl and methyl groups contribute to its overall hydrophobicity, influencing its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(hydroxymethyl)-2-methylcyclopentan-1-amine,cis: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
rac-(1R,2R)-2-(methoxymethyl)-2-ethylcyclopentan-1-amine,cis: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
rac-(1R,2R)-2-(methoxymethyl)-2-methylcyclopentan-1-amine,cis is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxymethyl group provides a unique reactivity pattern compared to similar compounds with different substituents .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S,2S)-2-(methoxymethyl)-2-methylcyclopentan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-8(6-10-2)5-3-4-7(8)9/h7H,3-6,9H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
DRBJWKIPYFGWIV-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@H]1N)COC |
Canonical SMILES |
CC1(CCCC1N)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


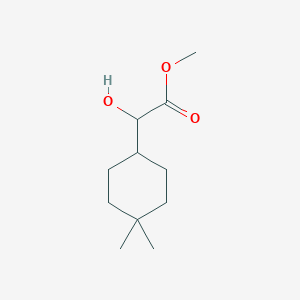
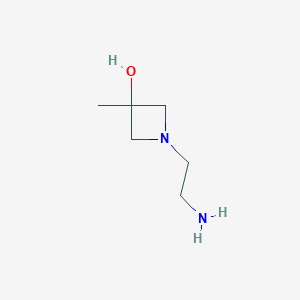
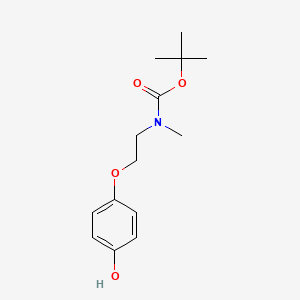
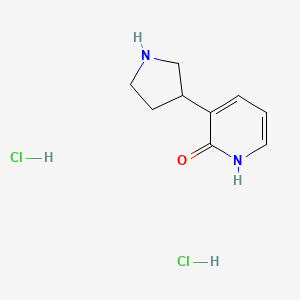
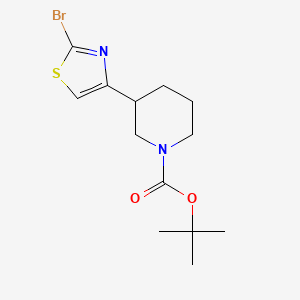
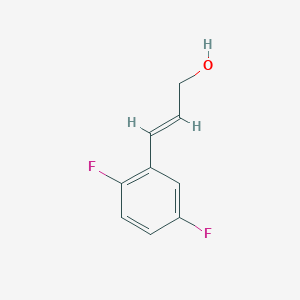
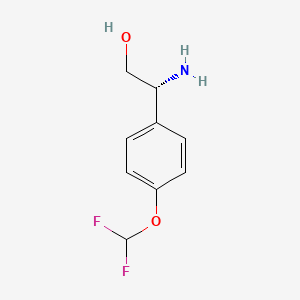
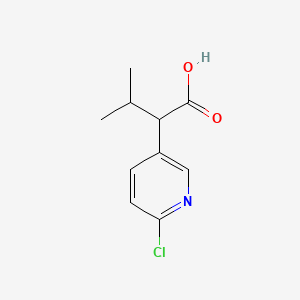
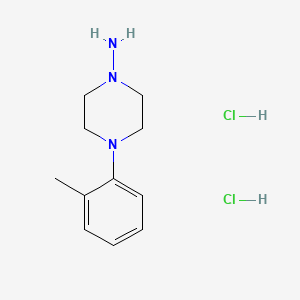

![tert-butyl N-[1-(hydroxymethyl)-4-methylcyclohexyl]carbamate](/img/structure/B15314351.png)



